6-Chloro-5-fluoroindolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-5-fluoroindolin-2-one involves multiple steps, including nucleophilic fluorination, deprotection, and cyclization reactions. For instance, the synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a compound with a somewhat similar structure, was achieved through nucleophilic [18F]fluorination followed by acidic deprotection, yielding a product with high radiochemical purity (Zhang et al., 2004).
Molecular Structure Analysis
The detailed molecular structure analysis of 6-Chloro-5-fluoroindolin-2-one derivatives has not been explicitly documented in the provided literature. However, studies on similar fluorinated indole derivatives have focused on their preparation and structural characterization, indicating the importance of analytical and spectral data (IR, UV, NMR, Mass) in understanding their chemical nature (Joshi et al., 1985).
Chemical Reactions and Properties
Chemical reactions involving 6-Chloro-5-fluoroindolin-2-one derivatives typically involve functionalization and modification of the indole core. For example, derivatives have been subjected to formylation, nitration, and reaction with various reagents to yield compounds with potential biological activities, showcasing the versatility and reactivity of the fluorinated indole framework (Joshi et al., 1985).
Physical Properties Analysis
The synthesis and characterization of related fluorinated compounds provide insight into their physical properties. For example, compounds synthesized for radioligand applications with fluorinated pyridinyl groups were described in terms of radiochemical yield, specific radioactivity, and radiochemical purity, highlighting the importance of these parameters in evaluating the physical properties of fluorinated compounds (Zhang et al., 2004).
Chemical Properties Analysis
The chemical properties of 6-Chloro-5-fluoroindolin-2-one derivatives, such as reactivity, stability, and interactions with biological molecules, can be inferred from studies on similar compounds. For instance, the binding interaction of a biologically active compound to bovine serum albumin was investigated through spectroscopic and molecular simulation approaches, revealing insights into the pharmacokinetics and pharmacodynamics based on its chemical properties (Alanazi et al., 2018).
Scientific Research Applications
Dual Inhibitors of Mycobacterium Tuberculosis and Influenza Virus
Novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, closely related to 6-Chloro-5-fluoroindolin-2-one, have shown potential as dual inhibitors of Mycobacterium tuberculosis and influenza virus, with specific compounds exhibiting high activity and selectivity indices (Marvadi et al., 2019).
Anti-Inflammatory and Analgesic Activity
A compound closely related, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, has demonstrated anti-inflammatory and analgesic activity comparable to COX-2 inhibitor lumiracoxib, without inducing gastric ulceration effects (dos Santos et al., 2010).
Chemosensor for Cadmium
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, another derivative, selectively responds to Cd2+ and binds it, potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antibacterial Activity
New fluorine-containing indole-2,3-dione derivatives have shown promising antibacterial activity against Staphylococcus albus and Escherichia coli (Joshi et al., 1981).
Antitumor Properties
Compounds synthesized with urea linkage, such as 6e and 6f, exhibit promising antitumor properties, suggesting potential for further development in cancer therapy (Zou et al., 2013).
PET Imaging Agents for Nicotinic Acetylcholine Receptors
A novel series of compounds, including 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, have shown potential as positron emission tomography (PET) imaging agents for nicotinic acetylcholine receptors (Brown et al., 2002).
Radioligands for Studying Nicotinic Acetylcholine Receptors
High-affinity radioligands, such as those synthesized in a study by Zhang, Hall, and Horti (2004), are valuable tools for positron-emission tomography studies of nicotinic acetylcholine receptors (Zhang et al., 2004).
Future Directions
properties
IUPAC Name |
6-chloro-5-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUXBJGXHPPFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430759 | |
Record name | 6-chloro-5-fluoroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-fluoroindolin-2-one | |
CAS RN |
100487-74-9 | |
Record name | 6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100487-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-5-fluoroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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